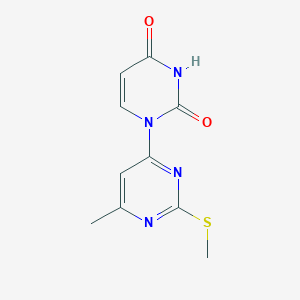![molecular formula C22H23N7O B5524131 3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)
3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction :The compound mentioned is part of the heterocyclic chemical class, which includes indoles, pyrazoles, and pyrimidines. These frameworks are notable for their applications in pharmaceuticals and materials science due to their diverse biological activities and chemical properties. However, specific literature directly discussing this compound's broad application is limited, suggesting a niche or emerging area of study.
Synthesis Analysis :The synthesis of related compounds often involves multi-step organic reactions including cyclization, nucleophilic substitution, and rearrangement processes. For instance, derivatives of pyrazolo[1,5-a]indole were synthesized through reactions involving formaldehyde and formic acid, leading to complex pentacyclic structures through ring closure and rearrangement steps (Rihs, Fuhrer, & Marxer, 1981). These synthesis pathways offer insights into potential methods for creating similar compounds, including the target molecule.
Molecular Structure Analysis :The molecular structure of related heterocyclic compounds has been studied through techniques like NMR, mass spectroscopy, and X-ray crystallography. These techniques help in understanding the conformation, stereochemistry, and electronic properties of the molecules. For example, the stereochemistry of certain indole derivatives was elucidated through NMR spectral data, revealing cis-fused ring conformations (Crabb & Mitchell, 1971).
Aplicaciones Científicas De Investigación
Selective Serotonin Antagonists
Research on indole derivatives such as those substituted at the 1-position with piperazinyl groups has shown these compounds to be selective, centrally acting serotonin 5-HT2 antagonists. These compounds have been synthesized and evaluated for their pharmacological properties, including affinity and selectivity for 5-HT2 receptors compared to dopamine D2 receptors and alpha 1 adrenoceptors. They have shown potent activity in inhibiting quipazine-induced head twitch syndrome in rats, indicating potential applications in neuropsychiatric disorder treatments (Andersen et al., 1992).
Antioxidant Activity
Indole-based heterocycles have been designed and synthesized with the aim of creating high-efficiency antioxidants. For example, novel candidates of indole derivatives paired with pyridine/pyrane/pyrimidine/pyrazole heterocycles have been investigated for their antioxidant activities, particularly against ABTS radicals. These studies have highlighted the potential of indole derivatives in combating oxidative stress and related diseases (Aziz et al., 2021).
Anticancer Activity
Indole derivatives have also been explored for their antiproliferative activity against human cancer cell lines. For instance, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have shown promising results in inhibiting the growth of various cancer cell lines, suggesting their potential as anticancer agents (Mallesha et al., 2012).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of new indole derivatives containing pyridopyrimidine and pyrazolopyridine moieties have demonstrated significant antimicrobial and antifungal activities. These compounds offer a basis for developing novel treatments against various bacterial and fungal infections (Saundane et al., 2012).
Acetylcholinesterase Inhibitors
Indole-appended heterocycles have been synthesized and evaluated as acetylcholinesterase inhibitors, showcasing potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The synthesis approach involves domino reactions that lead to the formation of novel fused heterocycles, indicating the versatility of indole derivatives in medicinal chemistry (Ashram et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O/c1-16-6-7-29(26-16)21-13-20(24-15-25-21)27-8-10-28(11-9-27)22(30)12-17-14-23-19-5-3-2-4-18(17)19/h2-7,13-15,23H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNBWAYEIHJFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-oxo-3-[2-(1,3-thiazol-2-yl)-1-piperidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5524061.png)
![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)
![N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)






![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)
